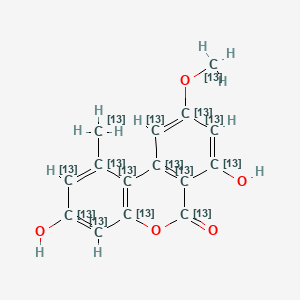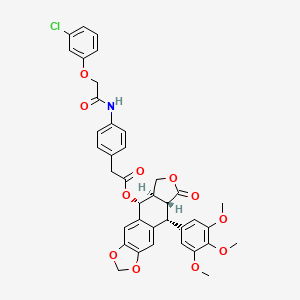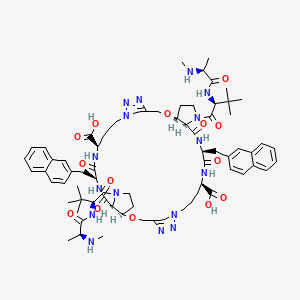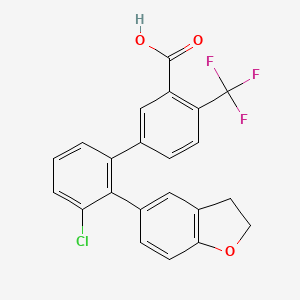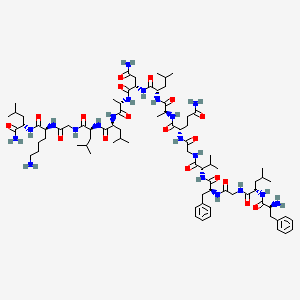![molecular formula C10H12Li2N5O7P B12384418 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound that features multiple deuterium atoms, which are isotopes of hydrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. Typical synthetic routes may involve:
Deuteration Reactions: Using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Phosphorylation: Introducing the phosphate group through reactions with phosphorus oxychloride or other phosphorylating agents.
Industrial Production Methods
Industrial production of such a compound would require specialized facilities capable of handling deuterium and ensuring high purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the deuterioamino and oxopurinyl groups.
Reduction: Reduction reactions could target the oxopurinyl group, potentially converting it to a dihydro form.
Substitution: Deuterium atoms may be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield deuterated purine derivatives, while reduction could produce deuterated dihydropurines.
科学的研究の応用
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
NMR Spectroscopy: Deuterium atoms provide unique NMR signals, aiding in structural elucidation.
Biology
Metabolic Studies: Tracking deuterium-labeled compounds in metabolic pathways.
Protein Structure Analysis: Investigating protein-ligand interactions using deuterated compounds.
Medicine
Pharmacokinetics: Studying the distribution and metabolism of deuterated drugs.
Radiation Therapy: Potential use in enhancing the effectiveness of radiation treatments.
Industry
Material Science: Developing deuterated polymers and materials with unique properties.
Catalysis: Exploring the effects of deuterium on catalytic processes.
作用機序
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity due to the presence of deuterium. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.
類似化合物との比較
Similar Compounds
Deuterated Nucleotides: Compounds like deuterated adenosine triphosphate (ATP) share similarities in structure and isotopic composition.
Deuterated Amino Acids: Deuterated versions of amino acids used in protein studies.
特性
分子式 |
C10H12Li2N5O7P |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD3 |
InChIキー |
XGWXZBYTNQYGLH-VTULXUFTSA-L |
異性体SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



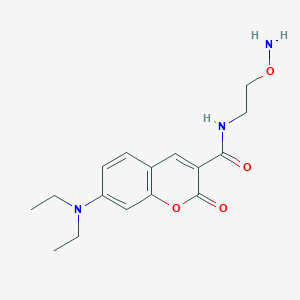
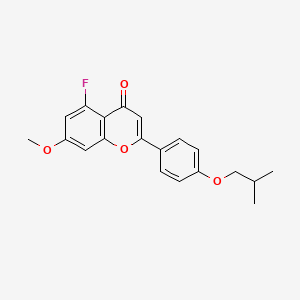
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
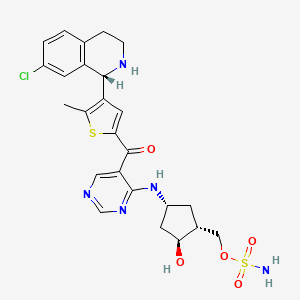
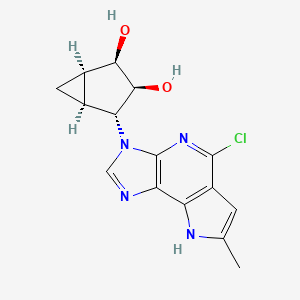
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
